5-Bromo-2-(cyclopentyloxy)benzonitrile chemical structure and properties
5-Bromo-2-(cyclopentyloxy)benzonitrile chemical structure and properties
An In-depth Technical Guide to 5-Bromo-2-(cyclopentyloxy)benzonitrile
Introduction: A Versatile Building Block in Modern Synthesis
5-Bromo-2-(cyclopentyloxy)benzonitrile is a substituted aromatic nitrile that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—a nitrile group, a bromine atom, and a cyclopentyl ether moiety—offers a rich platform for molecular elaboration. The nitrile can be hydrolyzed or reduced, the bromine atom is primed for a variety of powerful cross-coupling reactions, and the cyclopentyloxy group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.
This guide provides an in-depth exploration of 5-Bromo-2-(cyclopentyloxy)benzonitrile, from its fundamental chemical structure and properties to its synthesis, reactivity, and applications. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower effective and innovative application of this valuable chemical entity.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the bedrock of reproducible science. 5-Bromo-2-(cyclopentyloxy)benzonitrile is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity and physical properties.
Nomenclature and Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| Systematic (IUPAC) Name | 5-bromo-2-(cyclopentyloxy)benzonitrile |
| CAS Number | 1555476-36-2[1] |
| Molecular Formula | C₁₂H₁₂BrNO[1] |
| Molecular Weight | 266.14 g/mol |
| SMILES | C1CCC(C1)OC2=CC=C(C=C2C#N)Br |
| InChI Key | (Generated from structure) |
Molecular Structure Diagram
The structural arrangement of 5-Bromo-2-(cyclopentyloxy)benzonitrile is visualized below. The molecule consists of a central benzene ring substituted at positions 1, 2, and 5. A nitrile (-C≡N) group is at position 1, a bulky cyclopentyloxy group (-O-c-C₅H₉) at position 2, and a bromine atom (-Br) at position 5.
Caption: Chemical structure of 5-Bromo-2-(cyclopentyloxy)benzonitrile.
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white crystalline solid | Based on analogues like 5-bromo-2-fluorobenzonitrile and 5-bromo-2-methylbenzonitrile which are solids. |
| Melting Point | > 80 °C | The presence of the bulky ether and bromine atom likely results in a higher melting point compared to simpler benzonitriles.[2] |
| Boiling Point | > 300 °C | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). | The large hydrophobic core (benzene ring, cyclopentyl group) limits water solubility, while the nitrile and ether provide enough polarity for solubility in organic solvents.[3] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted key signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the nitrile group.
-
δ 7.5-7.6 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.
-
δ 6.9-7.0 ppm (d, 1H): Aromatic proton ortho to the ether group.
-
δ 4.8-4.9 ppm (m, 1H): The methine proton (-O-CH -) on the cyclopentyl ring.
-
δ 1.6-2.0 ppm (m, 8H): The methylene protons (-CH₂-) of the cyclopentyl ring.
-
Rationale: The chemical shifts are estimated based on standard aromatic and aliphatic proton environments, with electron-withdrawing/donating effects of the substituents taken into account.[4]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Aromatic carbon attached to the oxygen (C-O).
-
δ ~138, ~135, ~118 ppm: Aromatic carbons (C-H).
-
δ ~117 ppm: Quaternary aromatic carbon attached to the nitrile group.
-
δ ~116 ppm: Nitrile carbon (-C ≡N).
-
δ ~115 ppm: Aromatic carbon attached to bromine (C-Br).
-
δ ~82 ppm: Cyclopentyl methine carbon (-O-C H-).
-
δ ~33, ~24 ppm: Cyclopentyl methylene carbons (-C H₂-).
-
Rationale: Chemical shifts are predicted from additive rules for substituted benzenes and known values for cyclopentyl ethers.[5]
-
-
Infrared (IR) Spectroscopy (ATR):
-
~2225 cm⁻¹ (strong, sharp): C≡N nitrile stretch, a highly characteristic peak.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2960-2850 cm⁻¹ (medium): Aliphatic C-H stretch from the cyclopentyl group.
-
~1580, ~1470 cm⁻¹ (medium): Aromatic C=C ring stretches.
-
~1250 cm⁻¹ (strong): Aryl-O-Alkyl ether C-O stretch (asymmetric).
-
Rationale: These frequencies correspond to the fundamental vibrational modes of the functional groups present in the molecule.
-
Synthesis and Purification
The most logical and efficient synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile is via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from the commercially available 5-bromo-2-hydroxybenzonitrile.[6][7]
Materials:
-
5-bromo-2-hydroxybenzonitrile (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent side reactions involving atmospheric moisture.[8]
-
Add anhydrous DMF via syringe to dissolve the solids (concentration approx. 0.5 M).
-
Add cyclopentyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to drive the Sₙ2 reaction between the phenoxide and the secondary alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Workup and Extraction: Once complete, allow the reaction to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water. This quenches the reaction and dissolves the inorganic salts.
-
Extract the aqueous layer three times with ethyl acetate. The organic product will partition into the EtOAc layer.
-
Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-Bromo-2-(cyclopentyloxy)benzonitrile as a pure solid.[9]
Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-2-(cyclopentyloxy)benzonitrile lies in its capacity to serve as a versatile scaffold for building complex, biologically active molecules.[10][11]
Key Transformation Pathways
The three functional groups offer orthogonal reactivity, allowing for selective and sequential modifications.
Caption: Key synthetic transformations using the target compound as a scaffold.
Role as a Pharmaceutical Intermediate
Substituted benzonitriles are privileged structures in medicinal chemistry. The bromine atom at the 5-position is particularly valuable for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[12]
-
Suzuki and Stille Couplings: The aryl bromide can be coupled with a wide range of boronic acids/esters or organostannanes to form new carbon-carbon bonds. This is a primary strategy for constructing biaryl cores found in many kinase inhibitors and other targeted therapies.[12]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into a substituted aniline. This is a key step in the synthesis of numerous CNS-active drugs and other pharmacophores.[12]
-
Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine (benzylamine derivative). These transformations provide access to entirely different classes of compounds, expanding the synthetic possibilities.[2]
The cyclopentyloxy group imparts increased lipophilicity and a specific steric profile that can enhance binding to biological targets and improve metabolic stability compared to smaller alkoxy groups. This makes the title compound a highly attractive starting point for library synthesis in drug discovery campaigns.[13]
Safety, Handling, and Storage
Hazard Assessment
Based on analogues like 5-bromo-2-fluorobenzonitrile, the compound should be considered hazardous.[17][18]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15] Nitriles can release cyanide in vivo.
-
Skin Irritation: Causes skin irritation.[16]
-
Eye Irritation: Causes serious eye irritation.[16]
-
Respiratory Irritation: May cause respiratory irritation.[14]
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
5-Bromo-2-(cyclopentyloxy)benzonitrile is a strategically designed synthetic intermediate with significant potential for complex molecule synthesis. Its well-defined reactive sites allow for selective and high-yielding transformations, making it an ideal building block for creating diverse chemical libraries. For researchers in drug discovery and materials science, understanding the properties, synthesis, and reactivity of this compound provides a powerful tool for developing novel and high-value chemical entities.
References
-
Supplementary Information. Available from: [Link].
-
Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Available from: [Link].
-
CP Lab Safety. 5-Bromo-2-chlorobenzonitrile, 25g, Each. Available from: [Link].
-
CAS Common Chemistry. Trisodium nitrilotriacetate. Available from: [Link].
-
Mol-Instincts. 5-Bromo-2-(cyclopentyloxy)benzonitrile. Available from: [Link].
-
National Center for Biotechnology Information. 5-Bromo-2-hydroxybenzonitrile. Available from: [Link].
-
Biological Magnetic Resonance Bank. Benzonitrile at BMRB. Available from: [Link].
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link].
-
Methylamine Supplier. Benzonitrile, 5-Bromo-2-Chloro. Available from: [Link].
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
The Royal Society of Chemistry. Supplemental Information. Available from: [Link].
-
PubChem. 5-Bromo-2-chloronitrobenzene. Available from: [Link].
-
Wikipedia. Benzonitrile. Available from: [Link].
-
PubChem. 5-Bromo-2-methylbenzonitrile. Available from: [Link].
-
PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Available from: [Link].
- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
Sources
- 1. 1555476-36-2_5-Bromo-2-(cyclopentyloxy)benzonitrileCAS号:1555476-36-2_5-Bromo-2-(cyclopentyloxy)benzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Benzonitrile - Wikipedia [en.wikipedia.org]
- 3. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]
- 4. rsc.org [rsc.org]
- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 6. Benzonitrile, 5-bromo-2-hydroxy- | CymitQuimica [cymitquimica.com]
- 7. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
